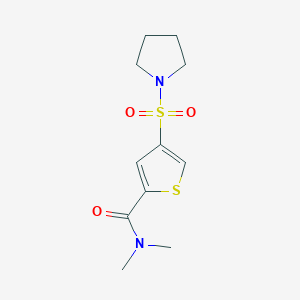![molecular formula C25H28N2O3S B5103343 (5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5103343.png)
(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(5E)-1-(3,5-dimethylphenyl)-5-[4-ethoxy-2-methyl-5-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic molecule that belongs to the class of dihydropyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate aldehydes and ketones with thiourea in the presence of a catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient and consistent production
Purification steps: Such as recrystallization or chromatography to obtain high-purity product
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Halogenation or alkylation at the aromatic ring using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Bromine, alkyl halides
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Alcohols
Substitution products: Halogenated or alkylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as ligands in catalytic reactions
Material Science: Potential use in the development of new materials with unique properties
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes
Antimicrobial Activity: Exhibits activity against various microbial strains
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents
Cancer Research: Investigated for its potential anticancer properties
Industry
Agriculture: Potential use as agrochemicals
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates
Wirkmechanismus
The mechanism of action of this compound involves:
Molecular Targets: Binding to specific enzymes or receptors
Pathways: Inhibition of enzyme activity or modulation of signaling pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydropyrimidine derivatives: Similar structure and biological activity
Thioxodihydropyrimidine derivatives: Similar sulfur-containing compounds
Uniqueness
Structural Features: Unique combination of aromatic and heterocyclic moieties
Biological Activity: Distinct biological activity profile compared to other similar compounds
Eigenschaften
IUPAC Name |
(5E)-1-(3,5-dimethylphenyl)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-7-30-22-11-17(6)18(12-20(22)14(2)3)13-21-23(28)26-25(31)27(24(21)29)19-9-15(4)8-16(5)10-19/h8-14H,7H2,1-6H3,(H,26,28,31)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEOMSKIRNRPFF-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=S)N(C2=O)C3=CC(=CC(=C3)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5103273.png)
![(1-{[1-(6-methoxy-4-pyrimidinyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5103278.png)
![3-bromo-4-ethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5103281.png)
![N-benzyl-2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5103285.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5103295.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide](/img/structure/B5103303.png)
![1-(4-tert-butylphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride](/img/structure/B5103311.png)
![[4-(diphenylmethoxy)-2-butyn-1-yl]diethylamine hydrochloride](/img/structure/B5103321.png)
![N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]pyrimidine-5-carboxamide](/img/structure/B5103323.png)
![2-(4-chlorophenyl)-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5103325.png)
![2-(5-{[4-(3-methoxypropyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5103339.png)
![ethyl 4-({6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5103355.png)
![1-Phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-4-ium-7-yl)ethanone;bromide](/img/structure/B5103358.png)
